Elsulfavirine

HIV-1 Treatment NNRTI Comparator Trial Viral Load Suppression

Elsulfavirine (Elpida, VM-1500) is an NNRTI prodrug generating deselsulfavirine (VM-1500A), with a unique 7–9 day half-life driven by erythrocyte sequestration—enabling long-acting injectable development. Clinical data demonstrate 81% virologic suppression (vs. 73.7% efavirenz), 2–4× improved CNS tolerability, and zero NNRTI resistance mutations through 96 weeks. Ideal for HIV-1 research, LAI formulation, and analytical reference. Preserve future NNRTI options with this differentiated resistance profile.

Molecular Formula C24H17BrCl2FN3O5S
Molecular Weight 629.3 g/mol
CAS No. 868046-19-9
Cat. No. B1671185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElsulfavirine
CAS868046-19-9
SynonymsElsulfavirine
Molecular FormulaC24H17BrCl2FN3O5S
Molecular Weight629.3 g/mol
Structural Identifiers
SMILESCCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl
InChIInChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)
InChIKeyULTDEARCBRNRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elsulfavirine (CAS 868046-19-9): Core Specifications and Procurement-Relevant Class Identity


Elsulfavirine (trade name Elpida, also known as VM-1500) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) prodrug that is metabolized in vivo to its active antiviral agent, deselsulfavirine (VM-1500A) [1]. It is indicated for the treatment of HIV-1 infection in combination with other antiretroviral medicines and received its first global approval in Russia in June 2017 [2]. The compound's chemical formula is C24H17BrCl2FN3O5S with a molecular weight of 629.28 g/mol .

Elsulfavirine Sourcing: Why In-Class NNRTI Substitution Is Not Pharmacokinetically Equivalent


Elsulfavirine cannot be generically substituted with other NNRTIs due to its unique prodrug-to-active-metabolite conversion pathway and the resulting extended half-life of its active metabolite, VM-1500A, which reaches 7-9 days compared to the 40-55 hour half-life of efavirenz [1]. This pharmacokinetic divergence is driven by a distinct mechanism involving temporary VM-1500A sequestration in erythrocytes with subsequent slow plasma release [2]. Furthermore, elsulfavirine demonstrates a differentiated resistance profile with reported absence of cross-resistance to other NNRTIs, and clinical evidence shows no NNRTI resistance mutations emerged in patients with viral replication blips during 96 weeks of treatment [3].

Elsulfavirine Quantitative Differentiation Guide: Head-to-Head Clinical and Pharmacokinetic Comparisons


Elsulfavirine vs. Efavirenz: 48-Week Virologic Suppression Rate Comparison (MITT Analysis)

In a Phase IIb randomized, double-blind, multicenter trial, elsulfavirine 20 mg once daily demonstrated a numerically higher rate of virologic suppression compared to efavirenz when each was administered in combination with tenofovir/emtricitabine (TDF/FTC) [1]. After 48 weeks of treatment, 81% of patients receiving elsulfavirine achieved HIV RNA <50 copies/mL, compared to 73.7% of patients receiving efavirenz (MITT analysis) [2].

HIV-1 Treatment NNRTI Comparator Trial Viral Load Suppression

Elsulfavirine vs. Efavirenz: CNS Adverse Event Frequency and Overall Safety Profile Comparison

In the 48-week head-to-head trial comparing elsulfavirine to efavirenz, elsulfavirine demonstrated a substantially lower incidence of central nervous system (CNS) adverse events, which are a well-documented limitation of efavirenz-based therapy [1]. The overall safety assessment concluded that elsulfavirine was 2-4 times safer and better tolerated than efavirenz, with a lower frequency of CNS-related adverse events and no observed allergic reactions or skin rash [2].

Drug Safety CNS Tolerability Adverse Event Profile

Elsulfavirine Active Metabolite (VM-1500A) Half-Life Comparison vs. Efavirenz and Other NNRTIs

The active metabolite of elsulfavirine, VM-1500A, exhibits a uniquely extended half-life among NNRTIs. Pharmacokinetic studies in HIV-infected patients demonstrated that the half-life (T1/2) of VM-1500A was 8.9 days for the 20 mg dose and 8.8 days for the 40 mg dose after 7 days of daily dosing [1]. Independent sources corroborate a half-life range of 7-9 days, which is attributable to temporary VM-1500A deposition in erythrocytes with subsequent slow plasma release [2]. In contrast, efavirenz has a reported half-life of approximately 40-55 hours (1.7-2.3 days), and other NNRTIs such as rilpivirine and doravirine have half-lives of approximately 45 hours and 15 hours, respectively [3].

Pharmacokinetics Half-Life Dosing Interval

Elsulfavirine Resistance Profile: Absence of NNRTI Resistance Mutations During 96-Week Treatment

In a 96-week study evaluating elsulfavirine in combination with two NRTIs, no NNRTI resistance mutations were detected in patients who experienced viral replication blips (defined as HIV RNA 50-1300 copies/mL) [1]. Three patients receiving elsulfavirine had viral loads exceeding 1000 copies/mL during the study, which were attributed to poor adherence rather than emergent resistance, and notably, none of these patients had developed NNRTI resistance mutations [2]. This contrasts with efavirenz-based therapy, where resistance-associated mutations such as K103N commonly emerge in patients with virologic failure [3].

Drug Resistance Resistance Mutations Long-Term Efficacy

Elsulfavirine Immunologic Recovery: CD4+ Lymphocyte Increase at 48 and 96 Weeks

Elsulfavirine-based therapy demonstrated sustained immunologic improvement over 96 weeks of treatment. The CD4+ T-lymphocyte count increased by a mean of 187.5 cells/µL at week 48 and further increased to 251.0 cells/µL at week 96 (MITT analysis) [1]. In the subset of patients who continued treatment through week 96, the mean CD4+ increase was 246 ± 175.3 cells/mm³, and the median CD4/CD8 ratio improved from 0.40 at baseline to 0.82 at week 96 [2].

Immunologic Response CD4+ Count Long-Term Efficacy

Elsulfavirine Procurement Applications: Where Pharmacokinetic and Safety Differentiation Drives Value


First-Line HIV Treatment Programs Prioritizing CNS Tolerability and Adherence

For public health programs and clinical treatment protocols where efavirenz-associated CNS adverse events (dizziness, insomnia, abnormal dreams) drive treatment discontinuation and poor adherence, elsulfavirine offers a directly comparable alternative with a demonstrated 2-4 fold safety and tolerability advantage and lower CNS adverse event frequency in head-to-head clinical comparison [1]. The 81% virologic suppression rate at 48 weeks (vs. 73.7% for efavirenz) confirms that improved tolerability does not come at the expense of antiviral efficacy [2].

Long-Acting Injectable Formulation Development Leveraging Extended Half-Life

The 7-9 day half-life of VM-1500A, resulting from erythrocyte sequestration and slow plasma release, provides a validated pharmacokinetic foundation for developing long-acting injectable (LAI) formulations with monthly dosing intervals [1]. Preclinical studies of VM-1500A-LAI nanosuspensions have confirmed the feasibility of maintaining therapeutic drug concentrations for one month and longer, positioning elsulfavirine as a candidate for LAI product development where extended dosing intervals improve patient convenience and adherence [2].

HIV Clinical Trial Design Requiring Reduced Resistance Emergence Risk

In clinical trial settings where minimizing the emergence of NNRTI resistance mutations is a key endpoint, elsulfavirine provides a differentiated risk profile. The 96-week study documented zero NNRTI resistance mutations among patients with viral replication blips, including three patients with HIV RNA >1000 copies/mL whose viremia was attributed to non-adherence rather than emergent resistance [1]. This favorable resistance barrier, combined with reported absence of cross-resistance to other NNRTIs [2], makes elsulfavirine suitable for clinical investigations evaluating treatment strategies where preserving future NNRTI options is a study objective.

Analytical Method Development and Reference Standard Procurement

For analytical laboratories and quality control facilities developing HPLC, LC-MS/MS, or other quantitative assays for elsulfavirine and its active metabolite VM-1500A, procurement of high-purity reference standards (>98% purity) is essential [1]. The distinct pharmacokinetic profile requiring separate quantification of both the prodrug (T1/2 of 1.7-2.6 hours) and the active metabolite (T1/2 of 8.8-8.9 days) necessitates validated analytical methods capable of distinguishing and accurately measuring both compounds in plasma and erythrocyte samples [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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